molecular formula C10H11NO3 B1601094 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 58781-08-1

4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No. B1601094
CAS RN: 58781-08-1
M. Wt: 193.2 g/mol
InChI Key: XXPUUIQPWKBEJW-UHFFFAOYSA-N
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Description

4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 58781-08-1 . It has a molecular weight of 193.2 . The IUPAC name for this compound is 4-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid .


Synthesis Analysis

The synthesis of 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid and its derivatives often involves multicomponent reactions (MCRs) of diverse methodologies . One common method is the Hantzsch reaction, which is used widely for the synthesis of symmetrical and unsymmetrical DHPs . This reaction includes the cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate either in acetic acid or in refluxing ethanol .


Molecular Structure Analysis

The molecular structure of 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid consists of a nitrogen-containing doubly unsaturated six-membered nucleus, termed a dihydropyridine (DHP) ring, and a cyclohexanone ring . The InChI code for this compound is 1S/C10H11NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h5H,1-4H2,(H,11,12)(H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid include a molecular weight of 193.2 . It should be stored at a temperature between 28°C .

Scientific Research Applications

Medicinal Chemistry and Drug Design

4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid serves as a versatile building block in medicinal chemistry. Its structure is a key intermediate in synthesizing various pharmacologically active compounds. For instance, derivatives of this compound have been explored for their neuroprotective properties and potential as platelet aggregation inhibitors . These characteristics are crucial in developing treatments for neurodegenerative diseases and conditions that cause abnormal blood clotting.

Antimicrobial and Antitubercular Agents

The hexahydroquinoline core is significant in developing antimicrobial agents. Research has indicated that certain modifications to the hexahydroquinoline scaffold can lead to compounds with promising antitubercular activity . This is particularly relevant in the search for new treatments against resistant strains of tuberculosis.

Agriculture: Pest Control and Plant Protection

In agriculture, hexahydroquinoline derivatives have been evaluated for their antimicrobial properties, which can be utilized in pest control and plant protection strategies . The ability to inhibit microbial growth can help in the development of new pesticides or treatments that protect crops from bacterial and fungal diseases.

Material Science: Organic Synthesis and Catalysis

In material science, the compound’s structure is beneficial for organic synthesis, serving as a precursor for various heterocyclic compounds. These compounds can act as catalysts or reactive intermediates in creating new materials with desired properties .

Environmental Science: Green Chemistry

The synthesis of hexahydroquinoline derivatives aligns with the principles of green chemistry, which aims to reduce waste and avoid the use of hazardous substances. Multicomponent reactions (MCRs) used in synthesizing these compounds are efficient and generate minimal waste, contributing to more sustainable chemical practices .

Biochemistry: Enzyme Inhibition and Receptor Binding

In biochemistry, the hexahydroquinoline scaffold is instrumental in studying enzyme inhibition and receptor binding. It can be modified to interact with specific biological targets, aiding in the discovery of new biochemical pathways and potential therapeutic targets .

Safety And Hazards

The safety information for 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid indicates that it should be handled with care. The GHS pictogram suggests caution, and the precautionary statements include P261-P305+P351+P338 . The hazard statements are H302-H315-H319-H335 .

properties

IUPAC Name

4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h5H,1-4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPUUIQPWKBEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484973
Record name 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid

CAS RN

58781-08-1
Record name 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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